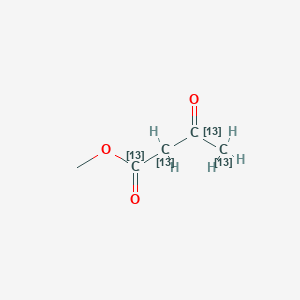

Methyl acetylacetate-13C4

Description

Methyl acetylacetate-13C4 (CAS: Not explicitly provided; synonyms: Acetoacetate methyl ester-13C4, Methyl 3-oxobutanoate-13C4) is a stable isotopically labeled derivative of methyl acetoacetate, where four carbon atoms are replaced with the ¹³C isotope . This compound belongs to the class of isotope-labeled synthetic intermediates and is primarily used in biochemical studies, including metabolic pathway tracing, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based quantification. Its non-labeled counterpart, methyl acetoacetate (C₅H₈O₃; molecular weight 116.12 g/mol), is a β-ketoester widely employed in organic synthesis. The ¹³C labeling enhances detection sensitivity in analytical workflows, enabling precise tracking in complex biological matrices .

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

120.09 g/mol |

IUPAC Name |

methyl 3-oxo(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1+1,3+1,4+1,5+1 |

InChI Key |

WRQNANDWMGAFTP-NDYLVSJFSA-N |

Isomeric SMILES |

CO[13C](=O)[13CH2][13C](=O)[13CH3] |

Canonical SMILES |

CC(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl acetylacetate-13C4 is synthesized through the esterification of acetoacetic acid with methanol. The process involves the use of isotopically labeled carbon sources to ensure the incorporation of 13C into the final product. The reaction typically requires an acid catalyst and is carried out under reflux conditions to drive the esterification to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure the purity and isotopic labeling of the final product. The reaction conditions are optimized for maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl acetylacetate-13C4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetoacetic acid or further to carbon dioxide and water.

Reduction: It can be reduced to form methyl 3-hydroxybutanoate.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Acetoacetic acid, carbon dioxide, and water.

Reduction: Methyl 3-hydroxybutanoate.

Substitution: Various substituted acetoacetates depending on the nucleophile used.

Scientific Research Applications

Methyl acetylacetate-13C4 is a stable, isotopically labeled compound used in scientific research, particularly to study metabolic pathways and reaction mechanisms. It is a methyl ester of acetoacetic acid containing four carbon atoms labeled with the carbon-13 isotope. The molecular formula for this compound is C5H8O3, and it has a molecular weight of 116.12 g/mol. It appears as a clear, colorless liquid and has a characteristic fruity odor.

Scientific Research Applications

This compound is utilized in various scientific applications because the isotopic labeling allows researchers to track the incorporation of carbon atoms in biological systems.

Tracing Reaction Mechanisms: this compound is used as a tracer in reaction mechanisms to study pathways and intermediates in chemistry.

Metabolic Studies: It serves as a tracer for studying metabolic pathways in organisms. The carbon-13 labeling allows researchers to track its incorporation into metabolic intermediates and products. A study showed that Ethyl acetoacetate-1,2,3,4-13C4 (similar to this compound) was effectively incorporated into the TCA cycle intermediates, demonstrating its utility as a tracer for studying energy metabolism.

Interaction Studies: this compound is used in interaction studies to understand its biochemical roles and how it interacts with other biomolecules. Its isotopic labeling allows for detailed tracking in complex biological systems, aiding in understanding how drugs are metabolized and how various substrates are processed within cells.

NMR Spectroscopy: The carbon-13 isotope enhances NMR signals, which facilitates the detailed study of molecular structures and dynamics. It is particularly useful for observing metabolic processes in real-time.

Drug Development: Due to its ability to participate in diverse chemical reactions, this compound is utilized in synthesizing pharmaceutical intermediates.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Ethyl acetoacetate-1,2,3,4-13C4, a compound similar to this compound, is used in SILAC, a method for quantitatively comparing the proteomes of different samples. The labeled and unlabeled proteins differ slightly in mass because of the presence of the 13C isotopes, allowing them to be distinguished by mass spectrometry, which allows researchers to quantify the relative abundance of proteins from different cultures. SILAC is a powerful tool for a variety of research applications.

Mechanism of Action

The mechanism of action of methyl acetylacetate-13C4 involves its incorporation into biochemical pathways where it acts as a substrate or intermediate. The labeled carbon atoms allow for detailed tracking of its transformation and interactions with other molecules. This helps in understanding the molecular targets and pathways involved in its metabolism and effects .

Comparison with Similar Compounds

Methyl acetylacetate-13C4 is compared below with isotopically labeled analogs, structurally related methyl esters, and biochemical intermediates.

Isotopically Labeled Analogs

Table 1 highlights key differences between this compound and other ¹³C-labeled esters.

*Calculated based on non-labeled methyl acetoacetate (116.12) + 4 (¹³C). †Derived from non-labeled molecular weight (152.15) + 6 (¹³C).

Key Findings :

- Detection Sensitivity: ¹³C labeling improves signal resolution in NMR and MS compared to non-labeled analogs .

- Volatility : this compound’s shorter alkyl chain (methyl vs. ethyl in Ethyl Acetoacetate-13C4) increases volatility, affecting GC retention times .

Structurally Similar Methyl Esters

Table 2 compares this compound with methyl esters identified in plant resins and phytochemical studies.

Key Findings :

- Structural Complexity : this compound is simpler (β-ketoester) compared to diterpene-derived esters (e.g., sandaracopimaric acid methyl ester), which exhibit longer retention times in GC .

- Functional Groups: The β-keto group in this compound enhances reactivity in keto-enol tautomerism, unlike saturated esters (e.g., methyl palmitate) .

Biochemical Intermediates

This compound is distinct from other intermediates like Methyl acetopyruvate (CAS: Not provided; Reagent Grade) and Methyl-acetyl-11-keto-oleananeolate (CAS: 15071-78-0; C₃₃H₅₀O₅), which are non-labeled and used in specialized organic syntheses .

Biological Activity

Methyl acetylacetate-13C4 is a stable isotopically labeled compound that plays a significant role in biochemical research, particularly in the study of metabolic pathways and reaction mechanisms. This article delves into its biological activity, synthesis, applications, and relevant case studies.

- Molecular Formula : C5H8O3

- Molecular Weight : 116.12 g/mol

- Appearance : Clear, colorless liquid with a fruity odor

This compound is synthesized through the esterification of acetoacetic acid with methanol in the presence of an acid catalyst under reflux conditions. The incorporation of carbon-13 is achieved using isotopically labeled carbon sources, ensuring that the final product retains its isotopic signature .

Biological Applications

This compound serves as a valuable tracer in various biological studies due to its ability to integrate into metabolic pathways. Its isotopic labeling allows researchers to track the transformation and interactions of this compound within biological systems. The following are key areas where this compound is applied:

- Metabolic Studies : It is used to trace metabolic pathways, helping researchers understand drug metabolism and distribution.

- Biochemical Interactions : The compound interacts with various biomolecules, providing insights into molecular targets involved in drug action .

- Pharmacokinetics : this compound can serve as an isotopic standard for mass spectrometry-based quantification in pharmacokinetic studies .

Biological Activity

The biological activity of this compound encompasses several mechanisms and interactions:

- Metabolic Enzyme Interactions : It has been shown to interact with numerous metabolic enzymes, including those involved in lipid metabolism and energy production .

Table 1: Key Enzyme Interactions

| Enzyme | Function |

|---|---|

| Acetyl-CoA Carboxylase | Fatty acid synthesis |

| Aldose Reductase | Glucose metabolism |

| 5α-Reductase | Steroid metabolism |

Case Studies

Several studies have highlighted the significance of this compound in understanding biological processes:

- Metabolic Pathway Tracing : A study demonstrated how this compound was utilized to trace the incorporation of carbon atoms into fatty acids during lipid metabolism. The isotopic labeling allowed for precise tracking of metabolic fluxes .

- Drug Metabolism Studies : Research involving the use of this compound as a tracer in pharmacokinetic studies revealed its utility in understanding how drugs are metabolized and their subsequent distribution in tissues .

- Cancer Research : this compound has been employed in studies investigating cancer metabolism, particularly how cancer cells utilize different substrates for energy production and growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.